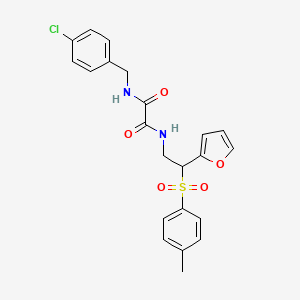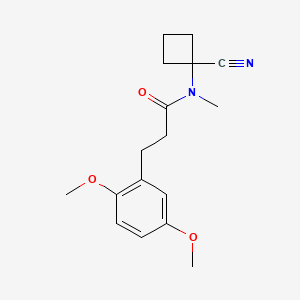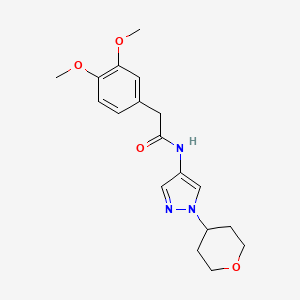![molecular formula C13H17N3O B3009173 6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile CAS No. 2199386-95-1](/img/structure/B3009173.png)
6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile has been a subject of interest in the field of organic chemistry, particularly in the synthesis of pyridine derivatives. Kim, Lantrip, and Fuchs (2001) explored the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, finding that anti-oximes of 2-pyridylacetic acid esters rapidly transformed to pyridine-2-carbonitrile under various conditions (Kim, Lantrip, & Fuchs, 2001). This study highlights the potential of these compounds in synthetic organic chemistry.
Structural and Spectral Characterization
In the area of structural chemistry, Ibrahim et al. (2018) synthesized a fluorescent compound from a related pyridine-2-carbonitrile derivative. They characterized the molecular structure using NMR, MS, and X-ray crystallography, revealing intricate hydrogen bonding and intermolecular interactions (Ibrahim et al., 2018). Such studies are crucial for understanding the molecular behavior of these compounds.
Applications in Material Science
Research by Roushdy et al. (2019) on a related pyridine-3-carbonitrile derivative demonstrated its potential in optoelectronic devices. They found that photocurrent and photosensitivity increased with illumination intensity, indicating its applicability in the field of material science (Roushdy et al., 2019).
Antimicrobial and Antioxidant Screening
In the realm of biological applications, Ibrahim et al. (2018) also performed antimicrobial and antioxidant activity screening for synthesized pyridine derivatives. They observed weak to moderate antioxidant activity but no significant antimicrobial activity (Ibrahim et al., 2018). This kind of research is fundamental in exploring the bioactivity of new chemical entities.
Propriétés
IUPAC Name |
6-(1-tert-butylazetidin-3-yl)oxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-6-4-5-10(7-14)15-12/h4-6,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBOPDCXRSHHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)




![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)